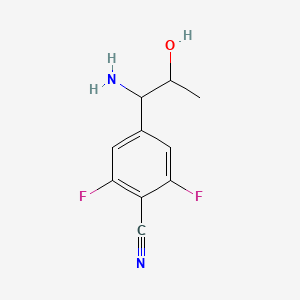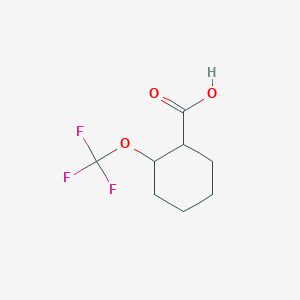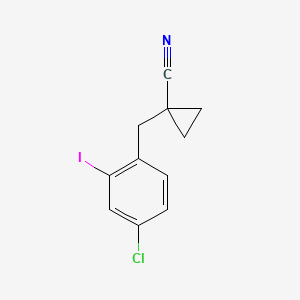
4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a benzene ring, along with a nitrile group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile typically involves the reaction of 2,6-difluorobenzonitrile with an appropriate amino alcohol under controlled conditions. One common method involves the use of 1-amino-2-propanol as the starting material. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile.
Reduction: Formation of 4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
- 4-(1-Amino-2-hydroxypropyl)-2-fluorobenzenecarbonitrile
- 4-(1-Amino-2-hydroxypropyl)-3-fluorobenzenecarbonitrile
- 4-(1-Amino-2-hydroxypropyl)-2,6-dichlorobenzenecarbonitrile
Uniqueness
4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H10F2N2O |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
4-(1-amino-2-hydroxypropyl)-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C10H10F2N2O/c1-5(15)10(14)6-2-8(11)7(4-13)9(12)3-6/h2-3,5,10,15H,14H2,1H3 |
InChIキー |
ZFDXIHZTLYDAOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC(=C(C(=C1)F)C#N)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)





![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)

